tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C16H21F3N2O2 and a molecular weight of 330.35 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The tert-butyl carbamate group is attached to the nitrogen atom of the pyrrolidine ring .
Preparation Methods
The synthesis of tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Chemical Reactions Analysis
tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl N-(trans-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate: This compound has a similar structure but differs in the position of the trifluoromethyl group.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has different functional groups attached to the phenyl ring, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Biological Activity
Chemical Identity and Properties
tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate, with CAS number 1212404-61-9, is a compound characterized by the molecular formula C16H21F3N2O2 and a molecular weight of approximately 330.35 g/mol. This compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group and a tert-butyl carbamate moiety, which may influence its biological activity significantly.
Property | Value |
---|---|
CAS Number | 1212404-61-9 |
Molecular Formula | C₁₆H₂₁F₃N₂O₂ |
Molecular Weight | 330.35 g/mol |
Purity | 95% |
Storage Conditions : It should be stored in a dark place under inert atmosphere at room temperature to maintain stability and prevent degradation.
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial agent. The compound's structure suggests that it may interact with bacterial cell membranes or specific intracellular targets, leading to inhibition of growth or cell death.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, which can facilitate membrane penetration and increase antimicrobial efficacy.
- Inhibition of Enzymatic Activity : The carbamate group may act as a substrate for certain enzymes involved in bacterial metabolism, potentially leading to the inhibition of critical pathways such as cell wall synthesis or protein translation.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results demonstrated that modifications to the phenyl ring significantly affected antibacterial potency against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential for therapeutic application .
Case Study 2: Cytotoxicity and Selectivity
In another investigation focusing on cytotoxicity, this compound was tested against various cancer cell lines. The findings revealed selective cytotoxic effects on certain tumor cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Research Findings
Recent advancements have highlighted the potential of this compound in drug development:
- Synergistic Effects : Research indicates that when combined with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains through synergistic mechanisms .
- Pharmacokinetics : Studies examining the pharmacokinetic profile suggest favorable absorption and distribution characteristics, which are critical for effective therapeutic applications. Further investigations are needed to fully elucidate its metabolic pathways and excretion routes .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTDXEAWMSGECI-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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